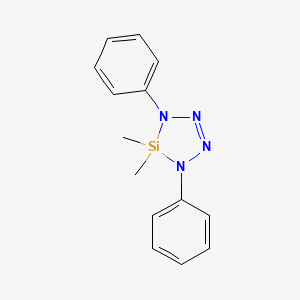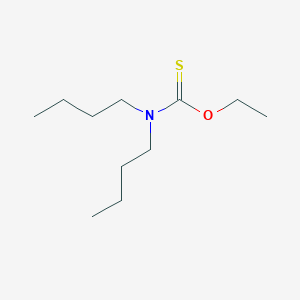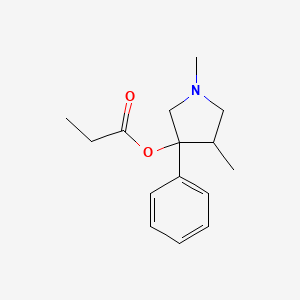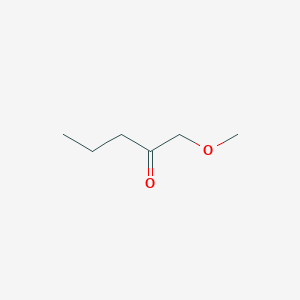silane CAS No. 104910-33-0](/img/no-structure.png)
[(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of an ethoxy group, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has a methyl group instead of a hydrogen atom at the 2-position, which can influence its reactivity and applications.
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane: The methoxy group can alter the electronic properties of the compound, affecting its behavior in chemical reactions.
The uniqueness of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Eigenschaften
| 104910-33-0 | |
Molekularformel |
C14H22O2Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
(1-ethoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-5-15-14(16-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI-Schlüssel |
FWEAEDOPZGASRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










